molecular formula C12H16ClNO3 B13864691 4-(2-Chloro-3,5-dimethoxyphenyl)morpholine

4-(2-Chloro-3,5-dimethoxyphenyl)morpholine

Cat. No.: B13864691
M. Wt: 257.71 g/mol
InChI Key: FQFOAEWJYPBSHY-UHFFFAOYSA-N
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Description

4-(2-Chloro-3,5-dimethoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 2-chloro-3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-3,5-dimethoxyphenyl)morpholine typically involves the reaction of 2-chloro-3,5-dimethoxyaniline with morpholine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3,5-dimethoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(2-Chloro-3,5-dimethoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3,5-dimethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloroacetyl)morpholine
  • 3,4-Dimethoxyphenethylamine
  • 2,4-Disubstituted thiazoles

Uniqueness

4-(2-Chloro-3,5-dimethoxyphenyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

4-(2-chloro-3,5-dimethoxyphenyl)morpholine

InChI

InChI=1S/C12H16ClNO3/c1-15-9-7-10(12(13)11(8-9)16-2)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3

InChI Key

FQFOAEWJYPBSHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)N2CCOCC2

Origin of Product

United States

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